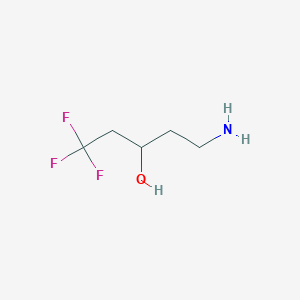
1-(1H-Pyrazol-3-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Pyrazol-3-yl)cyclopropan-1-amine is a compound that features a pyrazole ring attached to a cyclopropane moiety with an amine group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of more complex molecules . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production methods for 1-(1H-Pyrazol-3-yl)cyclopropan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ruthenium or copper can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Pyrazol-3-yl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as ruthenium and copper .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield pyrazole derivatives with different substituents, while substitution reactions can introduce new functional groups to the amine .
Scientific Research Applications
1-(1H-Pyrazol-3-yl)cyclopropan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropane moiety may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Pyrazol-5-yl)cyclopropan-1-amine: Similar structure but with a different position of the pyrazole ring.
1-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine: Contains a methyl group on the pyrazole ring
Uniqueness
1-(1H-Pyrazol-3-yl)cyclopropan-1-amine is unique due to its specific arrangement of the pyrazole and cyclopropane moieties, which can influence its chemical reactivity and biological activity. The presence of the amine group also adds to its versatility in various chemical reactions .
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
1-(1H-pyrazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H9N3/c7-6(2-3-6)5-1-4-8-9-5/h1,4H,2-3,7H2,(H,8,9) |
InChI Key |
BPVJOUUTRZTKCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Dimethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13175567.png)

![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)

![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)




![4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride](/img/structure/B13175631.png)
![5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13175632.png)

![6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175642.png)
![(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13175646.png)
